molecular formula C25H32N2O4 B12307686 N6,N6-Diethyl-N2-Fmoc-L-Lysine

N6,N6-Diethyl-N2-Fmoc-L-Lysine

Cat. No.: B12307686
M. Wt: 424.5 g/mol
InChI Key: FVBQAVPFESVJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6,N6-Diethyl-N2-Fmoc-L-Lysine: is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom at the second position (N2) and diethyl groups attached to the nitrogen atoms at the sixth position (N6). The molecular formula of this compound is C25H32N2O4, and it has a molecular weight of 424.53 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6,N6-Diethyl-N2-Fmoc-L-Lysine typically involves multiple steps of organic reactions. One common method is to protect the amino group (NH2) and the carboxyl group (COOH) of lysine using Fmoc and diethyl groups, respectively. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: N6,N6-Diethyl-N2-Fmoc-L-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the free amine, substituted derivatives, and oxidized products .

Scientific Research Applications

Chemistry: N6,N6-Diethyl-N2-Fmoc-L-Lysine is widely used in peptide synthesis as a protected lysine derivative. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of modified peptides and proteins .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in enhancing the stability and bioavailability of therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents .

Mechanism of Action

The mechanism of action of N6,N6-Diethyl-N2-Fmoc-L-Lysine involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides chemical stability and prevents unwanted side reactions during peptide chain elongation. The diethyl groups enhance the solubility and reactivity of the compound, facilitating efficient peptide synthesis .

Comparison with Similar Compounds

Uniqueness: N6,N6-Diethyl-N2-Fmoc-L-Lysine is unique due to its specific combination of Fmoc and diethyl groups, which provide a balance of stability, solubility, and reactivity. This makes it particularly useful in peptide synthesis and other applications where precise control over reactivity is required .

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

6-(diethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C25H32N2O4/c1-3-27(4-2)16-10-9-15-23(24(28)29)26-25(30)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,30)(H,28,29)

InChI Key

FVBQAVPFESVJFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.